molecular formula C17H19N3O5S B2382706 N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034359-63-0

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2382706
CAS No.: 2034359-63-0
M. Wt: 377.42
InChI Key: LKXLPUGDCHKBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a methylsulfonamido group and a tetrahydrofuran-3-yl ether moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Nicotinamide Core: This can be achieved through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.

    Introduction of the Methylsulfonamido Group: This step involves the sulfonation of aniline to form the methylsulfonamido derivative, which is then coupled with the nicotinamide core.

    Attachment of the Tetrahydrofuran-3-yl Ether Moiety: This is typically done through an etherification reaction, where the hydroxyl group of tetrahydrofuran-3-ol reacts with the nicotinamide derivative in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Oxidized derivatives of the nicotinamide core.

    Reduction: Reduced forms of the sulfonamido or ether groups.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine: A compound with similar structural features but different functional groups.

    (S)-N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine: Another structurally related compound with distinct biological activities.

Uniqueness

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Biological Activity

N-(3-(methylsulfonamido)phenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nicotinamide core, which is substituted with a methylsulfonamido phenyl group and a tetrahydrofuran-3-yl oxy group. This unique structure may influence its interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors, influencing signal transduction pathways.
  • Gene Expression Regulation : The compound could potentially modulate gene expression through various transcription factors.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Research has shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In vitro studies have also suggested that this compound possesses anti-inflammatory properties. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A recent study focused on the efficacy of this compound against various pathogens. The results demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential therapeutic applications in treating infections caused by resistant strains .
  • Mechanistic Insights :
    Research investigating the mechanism of action revealed that the compound inhibits bacterial cell wall synthesis, leading to cell lysis. This was confirmed through time-kill assays and morphological studies using electron microscopy .
  • Anti-inflammatory Effects :
    Another study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a marked reduction in edema and inflammatory markers, suggesting that it may serve as a lead compound for developing new anti-inflammatory drugs .

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-26(22,23)20-13-5-2-4-12(10-13)19-16(21)15-6-3-8-18-17(15)25-14-7-9-24-11-14/h2-6,8,10,14,20H,7,9,11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLPUGDCHKBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)OC3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.